molecular formula C8H8F2N2O2 B3148815 5-amino-2,4-difluoro-N-methoxybenzamide CAS No. 658085-51-9

5-amino-2,4-difluoro-N-methoxybenzamide

Cat. No.: B3148815
CAS No.: 658085-51-9
M. Wt: 202.16 g/mol
InChI Key: FQZQOHXMWMGMBE-UHFFFAOYSA-N
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Description

5-Amino-2,4-difluoro-N-methoxybenzamide (CAS 658085-51-9) is a high-purity organic compound with a molecular formula of C 8 H 8 F 2 N 2 O 2 and a molecular weight of 202.16 g/mol . This benzamide derivative is characterized by its amino and difluoro substitutions on the benzene ring, and a methoxy-benzamide group. The compound has a topological polar surface area (TPSA) of approximately 64.4 Ų . As a specialized chemical building block, it serves as a key synthetic intermediate in medicinal chemistry and drug discovery research. Its structural features make it a valuable precursor for the development of more complex molecules, particularly in the synthesis of compound libraries for biological screening . Researchers utilize this compound in the exploration of novel substances, including casein kinase 1 (CK1) inhibitors, which are of significant interest in neurological disease research . This product is offered with a guaranteed purity of ≥95% . It is essential to handle this material with care. It is classified as a dangerous good (Class 6.1) and carries the hazard statements H301, H311, and H331, indicating that it is toxic if swallowed, in contact with skin, or if inhaled . Appropriate personal protective equipment should be worn, and it should only be handled by qualified researchers in a well-controlled laboratory setting. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-2,4-difluoro-N-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2N2O2/c1-14-12-8(13)4-2-7(11)6(10)3-5(4)9/h2-3H,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQZQOHXMWMGMBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONC(=O)C1=CC(=C(C=C1F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Amino 2,4 Difluoro N Methoxybenzamide and Analogues

Established Synthetic Pathways for the Core Benzamide (B126) Scaffold

The traditional synthesis of 5-amino-2,4-difluoro-N-methoxybenzamide typically follows a multi-step sequence involving the formation of the benzamide, introduction of substituents, and subsequent functional group transformations.

Strategies for Benzamide Formation

The formation of the N-methoxybenzamide, often referred to as a Weinreb amide, is a crucial step. This functional group is valued for its stability and its ability to react with organometallic reagents to form ketones without the common side product of over-addition. The synthesis of the N-methoxy-N-methyl amide from a carboxylic acid is a well-established transformation in organic chemistry.

A common and effective method involves the conversion of a carboxylic acid to a more reactive species, such as an acyl chloride. This activated intermediate then readily reacts with N,O-dimethylhydroxylamine hydrochloride in the presence of a base to yield the desired Weinreb amide. This two-step process is known for its high efficiency and broad applicability.

Alternatively, a variety of peptide coupling reagents can be employed to facilitate the direct formation of the Weinreb amide from a carboxylic acid in a one-pot procedure. Reagents such as carbodiimides, hydroxybenzotriazole-based compounds, and phosphonium salts have proven effective for this transformation. Another approach involves the use of 2-chloro-4,6-dimethoxy[1.3.5]triazine (CDMT) to activate the carboxylic acid prior to the addition of N,O-dimethylhydroxylamine.

For the synthesis of the target molecule, the precursor 2,4-difluoro-5-nitrobenzoic acid would first be synthesized, and then subjected to one of these established methods for Weinreb amide formation.

Starting MaterialReagent(s)ProductKey Features
Carboxylic Acid1. Oxalyl chloride or SOCl₂2. MeO(Me)NH·HCl, BaseWeinreb AmideHigh-yielding, two-step process.
Carboxylic AcidPeptide coupling reagent (e.g., HATU, HOBt/EDC), MeO(Me)NH·HClWeinreb AmideOne-pot procedure, mild conditions.
Carboxylic Acid2-Chloro-4,6-dimethoxy[1.3.5]triazine (CDMT), N-methylmorpholine, MeO(Me)NH·HClWeinreb AmideEfficient activation of the carboxylic acid.
Ester or LactoneAlMe₃ or AlMe₂Cl, MeO(Me)NH·HClWeinreb AmideDirect conversion from less reactive carbonyl compounds.

Introduction of Fluoro Substituents

The introduction of fluorine atoms onto the benzene (B151609) ring is a critical aspect of the synthesis, significantly influencing the compound's electronic and biological properties. For this compound, the fluorine atoms are typically incorporated at the beginning of the synthetic sequence, starting with a difluorinated precursor.

The synthesis of the key intermediate, 2,4-difluoro-5-nitrobenzoic acid, is achieved through the nitration of 2,4-difluorobenzoic acid. This electrophilic aromatic substitution is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. Careful control of the reaction temperature is necessary to prevent over-nitration and ensure the desired regioselectivity.

Amination Procedures

The final step in the established pathway is the reduction of the nitro group at the 5-position to the corresponding primary amine. This transformation is a common and well-understood process in organic synthesis.

A widely used method for this reduction is catalytic hydrogenation. The nitro-substituted benzamide is treated with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel. This method is generally clean and high-yielding.

Alternatively, the reduction can be accomplished using dissolving metal reductions. Metals such as iron, tin, or zinc in the presence of an acid like hydrochloric acid are effective reagents for converting the nitro group to an amine. For instance, tin(II) chloride dihydrate (SnCl₂·2H₂O) is a mild and efficient reagent for the reduction of nitroarenes.

Reduction MethodReagentsSubstrateProduct
Catalytic HydrogenationH₂, Pd/C (or PtO₂, Raney Ni)NitroareneAniline
Dissolving Metal ReductionFe, Sn, or Zn with HClNitroareneAniline
Tin(II) Chloride ReductionSnCl₂·2H₂ONitroareneAniline

Novel Synthetic Approaches and Catalyst Systems

Recent advances in catalysis have opened up new avenues for the synthesis and derivatization of benzamides, offering potential improvements in efficiency and selectivity.

Palladium-Catalyzed C-H Imidoylation of N-Methoxybenzamides

Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of aromatic rings. The N-methoxyamide group can act as a directing group, facilitating the selective functionalization of the ortho C-H bond. While specific examples of C-H imidoylation on N-methoxybenzamides are still emerging, the broader field of palladium-catalyzed C-H functionalization of these substrates is well-documented.

This approach allows for the introduction of various substituents at the position ortho to the benzamide group. The development of specialized ligands has been crucial in enhancing the reactivity and selectivity of these transformations. For electron-deficient substrates, such as those containing fluorine atoms, careful optimization of the catalyst system is often required to achieve high yields.

Photoredox-Catalyzed Methods for Benzamide Derivatization

Visible-light photoredox catalysis has gained significant attention as a mild and sustainable method for a variety of organic transformations. This approach can be utilized for the derivatization of benzamides, including C-H amination and fluoroalkylation.

In photoredox-catalyzed C-H amination, an organic photoredox catalyst can activate an electron-rich aromatic substrate towards amination. However, for electron-deficient arenes, such as those with multiple fluorine substituents, this transformation can be more challenging and may require alternative catalytic systems. Photoelectrocatalysis using robust materials like hematite has shown promise for the non-directed C-H amination of a broader range of arenes.

Furthermore, photoredox catalysis has been successfully employed for the introduction of fluorinated alkyl groups onto aromatic systems. This method often involves the generation of a fluoroalkyl radical, which can then add to the aromatic ring. For benzamides, this can provide a route to novel analogues with tailored properties.

Catalytic MethodCatalyst SystemTransformationSubstrate
Palladium-Catalyzed C-H FunctionalizationPd(OAc)₂, LigandOrtho-functionalizationN-Methoxybenzamide
Photoredox C-H AminationOrganic Dye PhotocatalystC-H AminationArene
Photoelectrocatalytic C-H AminationHematite photoanodeC-H AminationArene
Photoredox FluoroalkylationPhotocatalyst, Fluoroalkyl sourceC-H FluoroalkylationBenzamide

Synthesis of Key Intermediates for this compound Production

The production of this compound relies on a strategic synthetic pathway involving the formation and modification of crucial intermediate compounds. A common and effective route begins with the nitration of a difluorinated benzoic acid precursor, followed by amide bond formation and subsequent reduction of the nitro group.

A foundational intermediate in this process is 2,4-difluoro-5-nitrobenzoic acid . This compound is typically synthesized via the nitration of 2,4-difluorobenzoic acid using a mixture of concentrated nitric and sulfuric acids to introduce a nitro group at the 5-position of the aromatic ring evitachem.com.

Once this key nitrobenzoic acid is obtained, it must be activated for amide bond formation. This is generally achieved by converting the carboxylic acid into a more reactive derivative, such as an acyl chloride. For instance, treating 2,4-difluoro-5-nitrobenzoic acid with thionyl chloride (SOCl₂) or a similar reagent yields 2,4-difluoro-5-nitrobenzoyl chloride .

This activated intermediate is then reacted with methoxyamine (CH₃ONH₂) to form the N-methoxy amide bond, resulting in the formation of 2,4-difluoro-N-methoxy-5-nitrobenzamide . The final step in the synthesis is the reduction of the nitro group to the target primary amine. This transformation is commonly accomplished through catalytic hydrogenation using catalysts like Raney Nickel or palladium on carbon, or by using reducing agents such as iron powder in an acidic medium google.com. This sequence provides the final product, this compound.

Table 1: Proposed Synthetic Pathway for this compound

StepStarting MaterialReagentsIntermediate/ProductTransformation
12,4-Difluorobenzoic acidHNO₃, H₂SO₄2,4-Difluoro-5-nitrobenzoic acidElectrophilic Aromatic Nitration
22,4-Difluoro-5-nitrobenzoic acidSOCl₂ or Oxalyl Chloride2,4-Difluoro-5-nitrobenzoyl chlorideAcyl Chloride Formation
32,4-Difluoro-5-nitrobenzoyl chlorideMethoxyamine (CH₃ONH₂)2,4-Difluoro-N-methoxy-5-nitrobenzamideAmide Bond Formation
42,4-Difluoro-N-methoxy-5-nitrobenzamideH₂, Pd/C or Fe/HClThis compoundNitro Group Reduction

Stereoselective Synthesis Considerations in Benzamide Chemistry

Many biologically active molecules exist as a single stereoisomer, making the control of stereochemistry a paramount goal in synthetic chemistry wikipedia.org. In benzamide chemistry, a key stereochemical feature is atropisomerism. This phenomenon occurs when rotation around a single bond is sufficiently hindered, leading to the existence of stable, non-interconverting rotational isomers (rotamers) scispace.comwikipedia.org. For many substituted benzamides, rotation around the aryl-carbonyl bond can be restricted, creating a chiral axis and resulting in atropisomers that can exhibit different biological activities nih.govnih.gov. Two primary strategies are employed to control the stereochemical outcome in the synthesis of such chiral benzamides: the use of chiral auxiliaries and catalytic asymmetric methods.

Chiral Auxiliaries: A well-established method for inducing stereoselectivity is the temporary incorporation of a chiral auxiliary into the reacting molecule wikipedia.orgsigmaaldrich.com. This chiral group directs the stereochemical course of subsequent reactions, and once its purpose is served, it can be removed and often recovered for reuse wikipedia.org.

In the context of benzamide synthesis, a chiral auxiliary could be attached to the nitrogen atom or another part of the molecule to control reactions such as the alkylation of a prochiral center. For example, pseudoephedrine can be used as a chiral auxiliary by forming an amide with a carboxylic acid. The stereochemistry of the auxiliary then directs subsequent alkylation reactions before being cleaved to reveal the desired chiral product wikipedia.org. Another widely used class of auxiliaries are the Evans' oxazolidinones, which are highly effective in controlling the stereochemistry of aldol reactions and alkylations of N-acyl derivatives researchgate.net.

Table 2: Examples of Common Chiral Auxiliaries in Asymmetric Synthesis

Auxiliary TypeExample CompoundTypical Application
Oxazolidinones(S)-4-Benzyl-2-oxazolidinoneStereoselective aldol reactions, alkylations
Amino Alcohols(1R,2S)-(-)-Ephedrine / PseudoephedrineAsymmetric alkylations of enolates
Sulfinamines(R)-(+)-tert-ButanesulfinamideSynthesis of chiral amines
Binaphthyls(R)-BINOLAsymmetric reductions, Diels-Alder reactions

Catalytic Asymmetric Synthesis: A more modern and atom-economical approach involves the use of a small amount of a chiral catalyst to generate large quantities of an enantioenriched product. This strategy avoids the need to install and remove an auxiliary. Research has shown that catalytic asymmetric methods are emerging for the atroposelective synthesis of benzamides. For example, peptide-based catalysts have been successfully employed in the enantioselective bromination of benzamide substrates. This reaction introduces a bromine atom ortho to the amide group, which increases the rotational barrier around the aryl-carbonyl bond and locks the molecule into a specific chiral conformation. The catalyst, being chiral itself, facilitates the reaction to favor one atropisomer over the other.

Advanced Spectroscopic and Structural Characterization of 5 Amino 2,4 Difluoro N Methoxybenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds by providing detailed information about the chemical environment of magnetically active nuclei. For a molecule like 5-amino-2,4-difluoro-N-methoxybenzamide, a comprehensive NMR analysis would involve ¹H, ¹³C, and ¹⁹F NMR, complemented by two-dimensional (2D) NMR techniques.

Proton NMR (¹H NMR) Analysis

A ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to observe distinct signals for the aromatic protons, the amine (NH₂) protons, the methoxy (B1213986) (OCH₃) protons, and the amide (NH) proton. The chemical shifts (δ) would be influenced by the electron-withdrawing effects of the fluorine atoms and the electron-donating effects of the amino group. Splitting patterns (multiplicity) would arise from spin-spin coupling between neighboring protons, providing valuable connectivity information.

Carbon-13 NMR (¹³C NMR) Analysis

¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule. In the case of this compound, separate signals would be expected for the carbonyl carbon of the amide, the aromatic carbons, and the methoxy carbon. The chemical shifts of the aromatic carbons would be significantly affected by the attached fluorine and amino substituents. Carbon-fluorine coupling (¹JCF, ²JCF, etc.) would be a key feature, providing further confirmation of the fluorine substitution pattern.

Fluorine-19 NMR (¹⁹F NMR) Analysis

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. nih.gov For the target molecule, two distinct signals would be anticipated, one for each of the non-equivalent fluorine atoms at the C-2 and C-4 positions on the benzene (B151609) ring. The chemical shifts and the coupling between the two fluorine atoms (JFF), as well as coupling to nearby protons (JHF), would be diagnostic for their relative positions. nih.gov

Two-Dimensional NMR Techniques

2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in assembling the complete molecular structure. rsc.org A COSY spectrum would establish proton-proton correlations, while HSQC would link protons to their directly attached carbons. The HMBC spectrum would reveal long-range correlations between protons and carbons, helping to connect the different fragments of the molecule, such as the methoxy group to the amide functionality and the substituents to the aromatic ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the molecular formula (C₈H₈F₂N₂O₂) by comparing the measured mass to the calculated mass. The fragmentation pattern observed in the mass spectrum would provide additional structural confirmation, showing characteristic losses of fragments such as the methoxy group or parts of the amide side chain.

Without access to the actual spectral data for this compound, the tables for ¹H NMR, ¹³C NMR, and HRMS data remain unpopulated.

Interactive Data Tables

Table 1: ¹H NMR Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data not availableData not availableData not availableData not available

Table 2: ¹³C NMR Data

Chemical Shift (δ) ppmAssignment
Data not availableData not available

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

Calculated m/zMeasured m/zAssignment
Data not availableData not availableData not available

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

The analysis of analogous compounds, such as 2,4,5- and 2,4,6-trifluoroanilines, reveals characteristic vibrational frequencies. nih.gov The N-H stretching vibrations of the primary amine are expected in the 3400-3500 cm⁻¹ region in the IR spectrum. The aromatic C-H stretching vibrations typically appear around 3100-3000 cm⁻¹. The C=O stretching of the amide group is a strong band in the IR spectrum, generally observed in the range of 1630-1690 cm⁻¹. In N-acyloxy-N-alkoxyamides, this stretching frequency can be higher due to the electronegativity of the oxygen atoms attached to the nitrogen, which reduces the amide resonance.

The C-F stretching vibrations of the difluorinated ring are expected to produce strong absorptions in the IR spectrum, typically in the 1300-1100 cm⁻¹ region. The N-O stretching of the methoxyamine group would also have a characteristic absorption.

Raman spectroscopy, being particularly sensitive to non-polar bonds and aromatic systems, would provide complementary information. The symmetric vibrations of the benzene ring and the C-C stretching modes would be prominent.

Table 1: Predicted Prominent Vibrational Modes for this compound Based on Analogous Compounds

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Primary Spectroscopic Technique
N-H Stretching (Amine)3400-3500IR
Aromatic C-H Stretching3000-3100IR, Raman
C=O Stretching (Amide)1630-1690IR
Aromatic C=C Stretching1450-1600IR, Raman
C-N Stretching1250-1350IR, Raman
C-F Stretching1100-1300IR
N-O Stretching900-1000IR

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound has not been reported, data from related N-alkoxybenzamides can offer insights into its likely solid-state conformation.

Studies on N-acyloxy-N-alkoxyamides have shown that the nitrogen atom can adopt a pyramidal geometry, which is a deviation from the typically planar arrangement in simple amides. This pyramidalization is attributed to the presence of two electronegative oxygen atoms on the nitrogen. A similar, though perhaps less pronounced, effect might be expected in N-methoxybenzamides.

Crystal Packing and Intermolecular Interactions

The crystal packing of this compound would be significantly influenced by hydrogen bonding. The amino group (-NH₂) and the amide N-H group are hydrogen bond donors, while the carbonyl oxygen (C=O) and the methoxy oxygen (-OCH₃) are potential hydrogen bond acceptors. It is highly probable that intermolecular N-H···O=C hydrogen bonds would be a primary feature, leading to the formation of chains or dimeric structures, which is a common motif in the crystal structures of primary and secondary amides.

Table 2: Expected Crystallographic Parameters and Interactions for this compound Based on Analogous Structures

Parameter Expected Feature/Value
Crystal System Likely monoclinic or orthorhombic
Space Group Centrosymmetric, if racemates pack accordingly
Key Intermolecular Interactions N-H···O=C hydrogen bonds, N-H···F interactions, π-π stacking
Amide Conformation Potentially non-planar at the nitrogen atom

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by transitions involving the π-electrons of the aromatic system. The absorption spectrum of benzene, for instance, shows bands around 184, 204, and 256 nm. rsc.org

The presence of substituents on the benzene ring significantly affects the position and intensity of these absorption bands. The amino group (-NH₂) is a strong auxochrome, meaning it shifts the absorption bands to longer wavelengths (a bathochromic shift) and increases their intensity. The fluorine atoms and the N-methoxybenzamide group will also influence the electronic transitions.

For substituted anilines, the main absorption bands are often observed in the 230-300 nm range. cdnsciencepub.com The spectrum of this compound is expected to show characteristic π → π* transitions. The exact wavelength of maximum absorption (λmax) would depend on the interplay of the electronic effects of all the substituents. The presence of non-bonding electrons on the nitrogen and oxygen atoms could also give rise to weaker n → π* transitions.

Table 3: Predicted UV-Vis Absorption for this compound in a Non-polar Solvent

Transition Type Expected λmax Range (nm) Relative Intensity
π → π230 - 260High
π → π270 - 300Medium to Low
n → π*> 300Low

Computational Chemistry and Theoretical Studies of 5 Amino 2,4 Difluoro N Methoxybenzamide

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental tools for investigating the electronic structure and inherent reactivity of a molecule. nih.govresearchgate.net These methods solve approximations of the Schrödinger equation to determine the electron density and, from it, derive various molecular properties.

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of a molecule's atoms, a process known as geometry optimization. pharmacy180.com For a flexible molecule like 5-amino-2,4-difluoro-N-methoxybenzamide, which has several rotatable bonds, this would be coupled with a conformational analysis to identify the various low-energy shapes (conformers) it can adopt. youtube.comlibretexts.org This analysis is critical as the biological activity of a molecule is often dictated by its preferred conformation.

A hypothetical conformational analysis would involve rotating the key single bonds, such as the C-N amide bond and the N-O methoxy (B1213986) bond, to map out the potential energy surface of the molecule. The results would identify the most stable conformer, which is the one with the lowest energy, as well as the energy barriers between different conformations.

Illustrative Data Table: Hypothetical Conformational Analysis Results

Conformer Dihedral Angle (C-C-N-O) Relative Energy (kcal/mol)
A (Global Minimum) 178.5° 0.00
B 65.2° 2.54

This table represents a hypothetical outcome of a conformational analysis study, illustrating how the relative energies of different spatial arrangements would be reported.

Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's chemical reactivity and electronic properties. nih.gov This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.

For this compound, an FMO analysis would map the distribution of these orbitals across the molecule, highlighting the regions most susceptible to electrophilic and nucleophilic attack. The presence of the amino group would be expected to significantly influence the HOMO, while the difluorinated phenyl ring and the carbonyl group would likely contribute to the LUMO.

Illustrative Data Table: Hypothetical FMO Analysis Data

Parameter Energy (eV)
HOMO Energy -6.89
LUMO Energy -1.23

This table provides an example of the kind of data that would be generated from an FMO analysis, offering insights into the electronic characteristics of the molecule.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. researchgate.net It is a valuable tool for identifying the regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). These maps are instrumental in predicting how a molecule will interact with other molecules, including biological targets like proteins and nucleic acids.

In the case of this compound, an MEP map would likely show negative potential around the oxygen atom of the carbonyl group and the nitrogen of the amino group, indicating these as sites for hydrogen bonding. The fluorine atoms would also contribute to regions of negative potential. Conversely, the hydrogen atoms of the amino group would exhibit positive potential.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (a ligand) when it binds to a larger molecule, typically a protein receptor. nih.gov This method is central to drug discovery and design, as it helps to understand the binding mechanism and predict the binding affinity of a potential drug molecule.

A molecular docking study of this compound would involve selecting a specific protein target and then using a docking algorithm to place the molecule into the protein's binding site in various orientations and conformations. The program would then score these poses based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic interactions to predict the most likely binding mode. The binding affinity, often expressed as a docking score or a predicted inhibition constant (Ki), quantifies the strength of the interaction.

Illustrative Data Table: Hypothetical Molecular Docking Results

Target Protein Predicted Binding Affinity (kcal/mol) Key Interacting Residues
Protein Kinase X -8.5 ASP-145, LYS-78, PHE-80

This table illustrates the type of information that would be obtained from a molecular docking study, showing the predicted binding strength and the key amino acid residues involved in the interaction.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

While molecular docking provides a static picture of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This allows researchers to observe the stability of the ligand-protein complex and to understand how the molecules behave in a more realistic, solvated environment.

An MD simulation of the this compound-protein complex, obtained from a docking study, would track the positions of all atoms over a period of nanoseconds. The analysis of the simulation trajectory would reveal the stability of the binding pose, the flexibility of the ligand and the protein, and the persistence of key interactions like hydrogen bonds. This provides a more rigorous assessment of the docking predictions and a deeper understanding of the binding event.

Illustrative Data Table: Hypothetical MD Simulation Analysis

Parameter Value Interpretation
RMSD of Ligand 1.2 Å Stable binding within the pocket

This table provides an example of the data derived from an MD simulation, indicating the stability of the ligand in the binding site.

No Publicly Available Research Found for Computational Studies of this compound

The performed searches aimed to locate information within the precise scope of the requested article outline. However, the inquiries for "," including specific subsections on "Ligand-Protein Complex Dynamics," "QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Biology," and "Cheminformatics and Virtual Screening Applications," did not yield any relevant results for this particular molecule.

This lack of specific data prevents the creation of a scientifically accurate and evidence-based article as per the provided instructions. The compound may exist as a chemical intermediate, a building block in chemical synthesis, or as part of a larger chemical library that has not been the subject of individual published computational analysis. Without dedicated research on this compound, any attempt to generate content for the requested sections would be speculative and would not adhere to the required standards of scientific accuracy.

Therefore, the generation of an article with detailed research findings and data tables for the specified topics concerning this compound is not possible at this time.

Structure Activity Relationship Sar Studies of 5 Amino 2,4 Difluoro N Methoxybenzamide Analogues

Impact of Substitutions on the Benzamide (B126) Core

The benzamide core is a privileged scaffold in drug discovery, and its substitution pattern profoundly influences pharmacological activity. nih.govnanobioletters.com Modifications to the aromatic ring and the amide group can modulate potency, selectivity, and pharmacokinetic properties.

The amino group is a key substituent that can significantly impact the biological activity of benzamide analogues. Its position on the phenyl ring is crucial; for instance, in the context of dopamine (B1211576) receptor ligands, the presence of a polar substituent at the 5- (meta) position on the benzamide ring has been shown to be a key determinant of binding affinity and subtype-selectivity. nih.govnih.gov Studies on o-aminobenzamide derivatives have also highlighted their potential as anticancer agents, where the amino group is essential for activity. nih.govnih.gov

Functionalization of the 3-amino group in some thieno[2,3-b]pyridine (B153569) scaffolds has been shown to cause a significant loss of anti-proliferative activity, suggesting that for maximal efficacy in that series, the group must remain a primary amine. mdpi.com Conversely, in other contexts, such as with 5'-substituted aminobenzoxazinorifamycins, reactions with various secondary amines have yielded derivatives with potent antimicrobial activity, indicating that substitution of the amino group is a viable strategy for analogue development. nih.gov For para-aminobenzoic acid derivatives, a parent compound was refined to a second-generation molecule with enhanced biological properties, demonstrating that modification of an amino-containing scaffold can lead to improved efficacy. mdpi.com

Fluorine substitution is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability. The presence of a 2,4-difluoro pattern on the benzamide ring is expected to have a substantial impact on the molecule's properties. Studies on FtsZ inhibitors have demonstrated that a 2,6-difluorobenzamide (B103285) motif is critical for activity against various bacteria. researchgate.netmdpi.com The fluorine atoms in these analogues induce a non-planar conformation of the benzamide, which is thought to be the active conformation for binding to the target protein. mdpi.com This conformational control is a key aspect of the enhanced activity seen with fluorinated benzamides. mdpi.com

Furthermore, fluorine substituents can engage in favorable interactions with protein targets. Research has shown that the 2,6-difluorobenzamide scaffold can form hydrophobic and C-F/C=O interactions within the binding site. mdpi.com In studies of 2-phenoxybenzamides, replacing an unsubstituted phenoxy group with a 4-fluorophenoxy substituent resulted in a significant improvement in antiplasmodial activity and selectivity. mdpi.com This highlights the advantageous effect of targeted fluorination. Conversely, in some series of Mycobacterium tuberculosis inhibitors, electron-withdrawing groups like fluorine on the benzamide core were found to be less tolerated, indicating that the influence of fluorine is highly context-dependent. acs.org

Substitution on the amide nitrogen atom creates N-alkoxyamides, a class of compounds with distinct chemical properties and biological activities. The N-methoxyamide moiety, in particular, has been incorporated into various designs of bioactive molecules. A series of N-methoxyamide derivatives based on thienopyrimidine and pyridine (B92270) scaffolds were identified as potent GPR119 agonists, demonstrating that this functional group is compatible with achieving high-potency interactions with a G-protein coupled receptor. nih.gov

In the development of inhibitors against Mycobacterium tuberculosis, SAR studies revealed that secondary amides, such as N-methyl amides, were often more potent than the corresponding primary amides. acs.org This suggests that small alkyl or alkoxy substituents on the amide nitrogen are well-tolerated and can be used to fine-tune activity. The N-methoxy group, by modifying the electronic and steric profile of the amide bond, can influence the molecule's hydrogen bonding capacity and conformational preferences, thereby affecting its interaction with biological targets.

Modifications to the N-Methoxyamide Moiety and Their Pharmacological Implications

Modifying the N-methoxyamide group provides a route to modulate the pharmacological profile of benzamide-based compounds. SAR studies on benzamide inhibitors of M. tuberculosis QcrB revealed a strong dependence of potency on the size of the substituent on the amide nitrogen. acs.org While a secondary N-methyl amide showed excellent activity, it is plausible that larger or different substituents could alter this activity, highlighting the sensitivity of the target to the steric bulk around the amide bond. acs.org

The N-methoxyamide functionality itself has been explored in various contexts. In one study, a series of aryl N-methoxyamide derivatives were specifically designed and synthesized as GPR119 agonists for potential diabetes treatment. nih.gov This work underscores that the N-methoxyamide is not merely a passive linker but can be a key pharmacophoric element responsible for potent biological activity. nih.gov

Bioisosteric Replacements and Their Effects on Biological Activity

Bioisosteric replacement is a fundamental strategy in drug design where a functional group is replaced by another with similar physicochemical properties to improve potency, selectivity, or metabolic stability. nih.govdrughunter.com The amide bond is a frequent target for bioisosteric replacement due to its susceptibility to enzymatic hydrolysis. drughunter.comnih.gov

A wide array of functional groups have been successfully employed as amide bioisosteres. nih.gov These include:

Heterocycles: Five-membered aromatic rings such as 1,2,3-triazoles, oxadiazoles, and imidazoles are common replacements. drughunter.comnih.gov They can mimic the steric and electronic properties of the amide bond while offering improved metabolic stability. For example, replacing an amide with a 1,2,4-oxadiazole (B8745197) in one series resulted in compounds that were nearly equipotent to the parent amide but with better in-vitro metabolic profiles. nih.gov In another case, a 1,2,3-triazole was used to replace an amide in an effort to curb drug-induced hepatotoxicity. acs.org

Urea (B33335) and Thioamide: These groups retain hydrogen bonding capabilities similar to amides. In a study on nematicidal benzamides, urea was one of several bioisosteres synthesized to probe the SAR, highlighting the importance of the hydrogen-bond donor/acceptor pattern. nih.gov

Sulfonamides: This group is another classic amide bioisostere, though its introduction can significantly alter the geometry and electronic properties compared to the planar amide bond. nih.gov

Trifluoroethylamine: This motif has gained traction as an amide isostere where the electronegative trifluoroethyl group mimics the carbonyl, potentially enhancing metabolic stability and altering basicity. drughunter.com

The success of a bioisosteric replacement is highly dependent on the specific molecular context and the target protein. drughunter.com While some replacements yield improved compounds, others can be detrimental to activity. nih.gov

Conformational Analysis and SAR Correlations

Conformational analysis, the study of the three-dimensional shapes of molecules and their relative energies, is essential for understanding SAR. drugdesign.orgfiveable.me The biological activity of a molecule is intrinsically linked to the conformation it adopts when binding to its target.

The substitution pattern of the benzamide ring, particularly with sterically demanding groups like fluorine, plays a crucial role in determining the molecule's preferred conformation. A detailed conformational analysis of 2,6-difluorobenzamide revealed that the fluorine atoms force the amide group out of the plane of the aromatic ring, resulting in a non-planar, low-energy conformation. mdpi.com This pre-organization of the molecule into its "active" conformation can reduce the entropic penalty of binding, leading to higher affinity. mdpi.com It is highly probable that the 2,4-difluoro substitution pattern in 5-amino-2,4-difluoro-N-methoxybenzamide similarly induces a specific, non-planar torsional angle between the benzoyl group and the amide plane.

Crystal structure analysis of a related compound, N-(2,4-difluorophenyl)-2-fluorobenzamide, shows that the central amide plane is twisted relative to both aromatic rings. mdpi.com This fixed orientation, governed by intramolecular interactions such as N-H···F hydrogen bonds, can be critical for fitting into a constrained protein binding pocket. mdpi.com Therefore, the 2,4-difluoro pattern can be considered a "conformational control element," which, in concert with the 5-amino and N-methoxyamide groups, defines a specific three-dimensional pharmacophore essential for its biological activity. mdpi.com

Preclinical Biological Activities and Mechanistic Investigations of 5 Amino 2,4 Difluoro N Methoxybenzamide

In Vitro Biochemical and Cellular Assays

The fluorinated benzamide (B126) scaffold is a well-established structural class for targeting the bacterial cell division protein FtsZ. FtsZ is a prokaryotic homolog of eukaryotic tubulin and is essential for bacterial cytokinesis, making it a promising target for novel antibiotics. acgpubs.orgnih.gov The benzamide moiety, particularly when substituted with fluorine atoms, has been shown to be a potent inhibitor of FtsZ. nih.gov This inhibition disrupts the formation of the Z-ring, a critical step in bacterial cell division, leading to filamentation and eventual cell death. acgpubs.orgnih.gov

Derivatives of 2,6-difluorobenzamide (B103285), an isomer of the 2,4-difluoro structure found in the title compound, have demonstrated significant inhibitory activity against FtsZ. For instance, 2,6-difluoro-3-methoxybenzamide (B3025189) (DFMBA) is known to be a more active antibacterial agent against Staphylococcus aureus than its non-fluorinated counterpart, an effect attributed to its FtsZ inhibition. nih.gov The fluorine atoms are believed to enhance binding through hydrophobic interactions within an allosteric site on the FtsZ protein. nih.gov While direct data on 5-amino-2,4-difluoro-N-methoxybenzamide is not available, its structural similarity to known FtsZ inhibitors suggests its potential as a building block for this class of antibacterial agents.

The this compound moiety is a cornerstone in the design of potent dual inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Fibroblast Growth Factor Receptor-1 (FGFR-1). These receptor tyrosine kinases are critical regulators of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer progression. nih.govnih.gov

A series of substituted 4-(2,4-difluoro-5-(methoxycarbamoyl)phenylamino)pyrrolo[2,1-f] acgpubs.orgnih.govnih.govtriazines, which contain the core structure of the title compound, were identified as potent and selective inhibitors of both VEGFR-2 and FGFR-1. The inhibitory mechanism for these analogues against VEGFR-2 was found to be competitive with ATP. This dual inhibition is a sought-after characteristic in anticancer drug development, as it can more effectively shut down tumor-induced angiogenesis.

Click on the headers to sort the data.

Receptor TargetCompound ClassKey Findings
VEGFR-24-(2,4-difluoro-5-(methoxycarbamoyl)phenylamino)pyrrolo[2,1-f] acgpubs.orgnih.govnih.govtriazinesIdentified as potent and selective inhibitors; competitive with ATP.
FGFR-14-(2,4-difluoro-5-(methoxycarbamoyl)phenylamino)pyrrolo[2,1-f] acgpubs.orgnih.govnih.govtriazinesIdentified as potent and selective inhibitors.

Consistent with their role as inhibitors of key angiogenesis receptors, derivatives of this compound have demonstrated significant anti-proliferative activity in cellular assays. The inhibition of VEGFR-2 and FGFR-1 is expected to block the signaling pathways that lead to endothelial cell growth and migration.

Specifically, several of the 4-(2,4-difluoro-5-(methoxycarbamoyl)phenylamino)pyrrolo[2,1-f] acgpubs.orgnih.govnih.govtriazine analogues showed low-nanomolar inhibition of VEGF- and FGF-dependent proliferation of Human Umbilical Vein Endothelial Cells (HUVEC). HUVEC are a standard model for studying angiogenesis in vitro. The ability of these compounds to halt the proliferation of these cells provides strong evidence for their anti-angiogenic potential, which is a critical mechanism for their anti-tumor activity. Furthermore, certain 3-amino-2-arylcarboxamido-thieno[2-3-b]pyridines have shown potent anti-proliferative effects against cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and HCT116 (colorectal cancer). mdpi.com

Click on the headers to sort the data.

Cell LineCompound ClassObserved Effect
HUVEC4-(2,4-difluoro-5-(methoxycarbamoyl)phenylamino)pyrrolo[2,1-f] acgpubs.orgnih.govnih.govtriazinesLow-nanomolar inhibition of VEGF- and FGF-dependent proliferation.
MDA-MB-2313-Amino-2-arylcarboxamido-thieno[2-3-b]pyridinesPotent anti-proliferative activity. mdpi.com
HCT1163-Amino-2-arylcarboxamido-thieno[2-3-b]pyridinesPotent anti-proliferative activity. mdpi.com

The investigation of fluorinated benzamides as FtsZ inhibitors directly translates to their evaluation as antimicrobial agents. The introduction of fluorine into drug candidates has been shown to enhance metabolic stability and binding affinity, often improving antimicrobial potency. nih.gov

Derivatives based on the 2,6-difluorobenzamide scaffold are active against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov For example, 2,6-difluoro-3-methoxybenzamide (DFMBA) is more potent against S. aureus than the non-fluorinated 3-methoxybenzamide (B147233). nih.gov The antimicrobial action of these compounds is linked to their on-target activity of inhibiting FtsZ, which results in a characteristic ballooning morphology in cocci like S. aureus. acgpubs.org While specific data for this compound is not available, the established activity of structurally related fluorinated benzamides highlights the potential of this chemical class in combating resistant bacterial strains. acgpubs.orgnih.gov

There is no specific information available in the provided search results regarding the anti-inflammatory activity of this compound or its direct derivatives.

There is no specific information available in the provided search results regarding the antioxidant activity of this compound or its direct derivatives.

Mechanism of Action at the Molecular Level

Investigations into the molecular interactions of this compound and its close analogs, such as PC190723, have elucidated a precise mechanism targeting a key cellular process.

Target Identification and Validation

The primary molecular target of this benzamide class is the Filamenting temperature-sensitive mutant Z (FtsZ) protein. acs.orgnih.gov FtsZ is a crucial protein in the bacterial cell division machinery, or "divisome," and is a prokaryotic homolog of eukaryotic tubulin. acs.orgnih.gov It polymerizes at the mid-cell to form a contractile structure known as the Z-ring, which is essential for bacterial cytokinesis. acs.orgnih.govnih.gov

The validation of FtsZ as the target was confirmed through studies with the potent antistaphylococcal agent PC190723, a structurally related 2,6-difluorinated 3-methoxybenzamide derivative. molbiolcell.orgnih.gov Inhibition of FtsZ function by these compounds disrupts Z-ring formation, leading to uncontrolled cell elongation (filamentation) and eventual cell death, confirming its essential role and validity as a drug target. molbiolcell.orgnih.gov

Protein-Ligand Interaction Analysis

Unlike inhibitors that compete with GTP at the nucleotide-binding site, this compound and its analogs bind to a distinct, allosteric site on the FtsZ protein. nih.gov This binding pocket is located in a hydrophobic cleft between the N-terminal GTP-binding domain and the C-terminal domain, near the central H7 helix and the T7 loop. molbiolcell.orgnih.gov

Crystal structures of Staphylococcus aureus FtsZ in complex with PC190723 reveal that the inhibitor's binding stabilizes an "open" or "tense" conformation of the protein. acs.orgacs.orgmolbiolcell.org This conformational state is the high-affinity state required for FtsZ polymerization. nih.govacs.org The interaction is stabilized by specific residues within the binding pocket, and the binding event allosterically modulates the protein's assembly dynamics. researchgate.net Genetic studies have identified that mutations in residues within this binding cleft can confer resistance, further confirming the site of interaction. nih.gov

Downstream Signaling Pathway Modulation

The binding of the benzamide to the allosteric site triggers a cascade of downstream effects on FtsZ assembly. The primary consequence is the stabilization of FtsZ polymers. molbiolcell.orgnih.gov This interaction reduces the critical concentration needed for polymerization and enhances the assembly of FtsZ into filaments. acs.orgmolbiolcell.org

The conformational change induced by the ligand is communicated across the protein structure, specifically via helix 7, to the nucleotide-binding site. acs.orgacs.org This allosteric communication alters the GTPase activity of FtsZ, which is essential for the dynamic turnover of FtsZ filaments. molbiolcell.org By locking the FtsZ filaments in a stabilized, "on" state, the compound effectively jams the divisome machinery, preventing the normal, dynamic process of Z-ring constriction and disassembly required for cell division. nih.gov

Induction of Specific Cellular Responses (e.g., FtsZ bundling)

The molecular-level disruption of FtsZ dynamics manifests in distinct and observable cellular phenotypes. The most prominent response is the aberrant assembly of FtsZ within the bacterial cell. Instead of forming a discrete Z-ring at the division septum, the stabilized FtsZ polymers form delocalized foci, bundles, or helical structures that are distributed throughout the cell. nih.gov

This abnormal bundling of FtsZ is a hallmark of this class of inhibitors. nih.gov Light and fluorescence microscopy of treated bacteria, such as Bacillus subtilis or Staphylococcus aureus, show a characteristic filamented morphology, as the cells continue to grow but are unable to divide. nih.govnih.gov This cellular response confirms that the compound's mechanism of action is the suppression of FtsZ polymer dynamics, which is a key step in bacterial cytokinesis. nih.govnih.gov

Preclinical Efficacy Studies in In Vivo Models

While the primary characterization of this compound has been in the context of its antibacterial activity, the evaluation of novel compounds often includes assessment in in vivo models for various therapeutic areas.

Murine Xenograft Models for Anti-tumor Efficacy

Detailed preclinical efficacy studies of this compound in murine xenograft models for anti-tumor activity are not extensively documented in the reviewed scientific literature. The compound's mechanism targeting the prokaryotic protein FtsZ explains its primary investigation as an antibiotic.

However, for the purpose of evaluating a novel compound's potential anti-cancer effects, standardized murine xenograft models are typically employed. These models involve the implantation of human cancer cells into immunodeficient mice, allowing the growth of human tumors that can be monitored and measured.

For instance, to test efficacy against breast or ovarian cancer, specific cell lines are used to establish tumors. The following table illustrates examples of commonly used xenograft models, though it is important to note that specific results for this compound are not available in the cited sources.

Cancer TypeCell LineTypical Implantation SiteKey CharacteristicsReference
Breast CancerMCF-7Mammary Fat Pad (Orthotopic) or SubcutaneousEstrogen-receptor positive. Requires estrogen supplementation for tumor growth in vivo. Widely used for studying hormone-responsive breast cancer. altogenlabs.comresearchgate.netnih.gov
Ovarian CancerIGROV-1Subcutaneous or IntraperitonealHighly tumorigenic, forms fast-growing solid tumors. Can be used to model peritoneal carcinomatosis. nih.govaacrjournals.orgmerckmillipore.com
Lung CancerA549SubcutaneousA human lung adenocarcinoma cell line commonly used in cancer research to create xenograft models for testing novel therapeutics. rsc.org
GlioblastomaU-87 MGSubcutaneous or IntracranialUsed to model aggressive brain tumors and to test the efficacy of agents targeting pathways like HGF/cMET. nih.gov

In these models, the efficacy of a test compound is typically assessed by measuring the inhibition of tumor growth over time compared to a vehicle-treated control group. rsc.orgnih.gov Additional endpoints can include survival analysis and analysis of the tumor tissue post-treatment to confirm target engagement. nih.gov While the FtsZ protein is a prokaryotic target, the eukaryotic homolog, tubulin, is a validated anti-cancer target. The analogous polymer-stabilizing mechanism of taxanes on tubulin suggests a theoretical basis for why an FtsZ inhibitor might be explored for anti-cancer properties, potentially through off-target effects or effects on mitochondrial division, which also involves an FtsZ-like protein. nih.govnih.gov However, without specific experimental data, this remains speculative.

Animal Models for Antimicrobial Efficacyadooq.com

The in vivo antimicrobial efficacy of compounds related to this compound, such as the influenza PB2 inhibitor Pimodivir (VX-787), has been extensively evaluated in various animal models. adooq.com These models are crucial for determining the potential therapeutic utility of an antiviral agent before it can be considered for human trials. The primary models used for influenza research are mice and ferrets, selected for their susceptibility to human influenza strains and their ability to recapitulate key aspects of the disease in humans. nih.govmdpi.com

In the mouse model, Pimodivir has demonstrated high efficacy in both treating and preventing influenza A virus infections. nih.gov Studies have shown it to be superior to other antiviral agents, like the neuraminidase inhibitor oseltamivir (B103847), particularly in scenarios where treatment is delayed. nih.govnih.gov For instance, in a mouse model of influenza, Pimodivir treatment resulted in 100% survival even when initiated up to 96 hours after infection. nih.gov Key outcomes measured in these mouse models include survival rates, changes in body weight, and reduction of viral load in the lungs. nih.govmedchemexpress.com Efficacy has been observed against a wide range of influenza A strains, including pandemic H1N1 and highly pathogenic avian H5N1 viruses. nih.govnih.gov

Ferrets are also considered an indispensable model for assessing antiviral efficacy, largely because the clinical and pathological progression of influenza in ferrets closely mirrors that in humans. nih.govmdpi.com They exhibit similar upper respiratory symptoms, including sneezing and lethargy, and can transmit the virus through respiratory droplets, which allows for the study of transmission dynamics. mdpi.com While specific efficacy data for Pimodivir in ferret models is detailed in specialized studies, the model is widely used to evaluate the reduction in viral shedding and lung virus titers for novel antiviral candidates. nih.govplos.org

The following table summarizes key findings from animal model studies for related influenza PB2 inhibitors.

Animal ModelPathogenKey Efficacy FindingsReference
Mouse Influenza A Virus (incl. H1N1, H5N1)Showed 100% survival in delayed-treatment experiments (up to 96h post-infection). nih.gov nih.gov
Mouse Influenza A VirusResulted in a >5-log reduction in lung viral load compared to vehicle controls. nih.govnih.gov nih.govnih.gov
Mouse Influenza A H1N1pdmCompletely prevented death and was more effective than oseltamivir in reducing lung infection severity. medchemexpress.com medchemexpress.com
Ferret Influenza A VirusUsed to assess reduction in viral shedding and virus titers in the lower respiratory tract. nih.govplos.org nih.govplos.org

Methodological Considerations and Translational Relevance in Animal Modelssemanticscholar.org

The selection of an appropriate animal model is a critical methodological consideration, as it directly impacts the translational relevance of preclinical findings to human clinical outcomes. nih.gov The primary goal is to use a model that accurately reflects the pathogenesis and immune response of influenza infection in humans. nih.gov Mice are the most common model due to their cost-effectiveness and the availability of extensive genetic and immunological tools. mdpi.com However, a key limitation is that standard laboratory mice are not naturally susceptible to many human influenza viruses and often require mouse-adapted strains for infection. mdpi.com Furthermore, mice typically develop hypothermia instead of fever, a hallmark symptom in humans. nih.gov

Ferrets offer higher translational relevance in many respects. semanticscholar.org They are naturally susceptible to human influenza isolates and exhibit clinical symptoms like fever, sneezing, and lethargy that are analogous to human disease. mdpi.com The patterns of virus transmission between ferrets also resemble those in human populations, making them invaluable for studies predicting the pandemic potential of new viral strains. mdpi.com

Translational challenges persist regardless of the model. The correlation between preclinical endpoints and clinical outcomes in humans must be carefully considered. For example, while a reduction in lung viral titer is a primary measure of efficacy in animal studies, the primary endpoint in human trials for uncomplicated influenza is often the time to alleviation of symptoms. nih.gov Therefore, understanding how virological markers in animals translate to clinical benefit in humans is essential for successful drug development. The continuous assessment of host-virus interactions and immune responses within these models is necessary to bridge the gap between preclinical data and clinical application. nih.gov

Pharmacodynamic Biomarkers in Preclinical Models

In preclinical animal models, pharmacodynamic (PD) biomarkers are essential for quantifying the effect of an antiviral agent on the virus and the host. These biomarkers provide critical dose-response information and serve as primary endpoints for evaluating the efficacy of compounds like Pimodivir. nih.gov

The most direct and widely used PD biomarker in influenza studies is the viral load, or viral titer, in respiratory tissues, particularly the lungs. nih.govnih.gov A significant reduction in lung viral titers following treatment is a strong indicator of antiviral activity. nih.govnih.gov Studies with Pimodivir have demonstrated a dose-dependent reduction in viral load, with decreases of over 5 logs relative to controls, correlating strongly with improved survival and health outcomes in mice. nih.gov

Other crucial PD biomarkers are related to the clinical condition of the animal. These include:

Survival Rate: The ultimate measure of efficacy in lethal challenge models. medchemexpress.com

Body Weight: Loss of body weight is a key indicator of morbidity in mice infected with influenza; a reduction in weight loss is a sign of therapeutic benefit. nih.govmedchemexpress.com

Lung Pathology: The severity of lung infection and inflammation can be scored histopathologically to provide a quantitative measure of the drug's effect on disease progression. medchemexpress.com

The correlation between these biomarkers provides a comprehensive picture of the drug's in vivo activity. For example, the dose-dependent reduction in viral load by Pimodivir directly corresponds with improved body weight and complete survival in mouse models, validating these metrics as robust PD biomarkers for this class of antiviral compounds. nih.govmedchemexpress.com

The following table details key pharmacodynamic biomarkers used in preclinical evaluations.

BiomarkerDescriptionSignificance in Preclinical ModelsReference
Lung Viral Titer Quantification of infectious virus particles in lung tissue.Direct measure of antiviral activity against viral replication in the primary site of infection. nih.gov nih.govnih.gov
Survival Rate Percentage of animals surviving a lethal viral challenge over a set period.The most definitive endpoint for efficacy in severe disease models. medchemexpress.com medchemexpress.com
Body Weight Change Monitoring of daily body weight relative to baseline.Key indicator of morbidity and overall health status of the animal. nih.gov nih.gov
Lung Infection Severity Histopathological scoring of lung inflammation and damage.Measures the drug's ability to reduce tissue damage caused by the virus and host response. medchemexpress.com medchemexpress.com

Derivatives and Analogues of 5 Amino 2,4 Difluoro N Methoxybenzamide in Research

Design and Synthesis of Novel Derivatives

The design of novel derivatives often stems from a hybridization strategy, combining the structural features of the parent benzamide (B126) with other pharmacologically active moieties. researchgate.net A primary objective in designing these new molecules is to create potent and selective inhibitors for specific biological targets, such as protein kinases, which are crucial in cancer therapy. researchgate.netnih.gov

The synthesis of these derivatives involves multi-step chemical processes. A common approach begins with a substituted benzoic acid, which is then coupled with an appropriate amine-containing fragment. For instance, in the synthesis of pyrrolo[2,1-f] nih.govresearchgate.netchembk.comtriazine derivatives incorporating the 2,4-difluoro-5-(methoxycarbamoyl)phenylamino moiety, the key step is the coupling of the benzamide portion with the heterocyclic core. nih.gov Similarly, the synthesis of novel 2-amino-N-methoxybenzamides has been achieved by leveraging a hybridization strategy to develop potential therapeutics for non-small cell lung cancer (NSCLC). researchgate.net

Other synthetic strategies reported for related benzamide structures include:

The condensation of 4-amino-5-chloro-2-methoxybenzoic acid derivatives with 6-amino-1,4-dialkylhexahydro-1,4-diazepines to produce dual antagonists for dopamine (B1211576) D2 and serotonin (B10506) 5-HT3 receptors. nih.gov

The reaction of 4-chloro-2-methoxybenzoic acid with chlorosulfuric acid, followed by reaction with ammonia (B1221849) and subsequent condensation, to yield 5-sulfamoylbenzamide derivatives. scispace.com

A novel route for synthesizing 5-substituted amino-2,4-diamino-8-chloropyrimido-[4,5-b]quinolines based on a developed pharmacophore model. nih.gov

The characterization of these newly synthesized compounds is typically confirmed using analytical techniques such as infrared spectroscopy, Nuclear Magnetic Resonance (NMR), and High-Resolution Mass Spectrometry (HRMS). researchgate.net

Comparative Biological Activity and SAR of Related Compounds

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical modifications to the 5-amino-2,4-difluoro-N-methoxybenzamide scaffold influence biological activity.

A series of substituted 4-(2,4-difluoro-5-(methoxycarbamoyl)phenylamino)pyrrolo[2,1-f] nih.govresearchgate.netchembk.comtriazines were identified as potent and selective inhibitors of the tyrosine kinase activity of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Fibroblast Growth Factor Receptor-1 (FGFR-1). nih.gov Several analogues in this series demonstrated low-nanomolar inhibition of cell proliferation dependent on VEGF and FGF. nih.gov A key finding was that replacing an ester substituent on the pyrrolotriazine core with heterocyclic bioisosteres, like 1,3,5-oxadiazoles, led to compounds with excellent oral bioavailability in mice. nih.gov

In a different study focusing on 4-amino-5-chloro-2-methoxybenzamide (B2938741) derivatives, researchers found that introducing a methyl group on the nitrogen at the 4-position of the benzoyl moiety significantly increased the binding affinity for the dopamine D2 receptor. nih.gov Further modification at the 5-position with bromo or iodo analogues also resulted in much higher affinity for the D2 receptor compared to the reference drug metoclopramide. nih.gov The stereochemistry was also crucial; the (R)-enantiomer of one compound exhibited strong affinity for both dopamine D2 and 5-HT3 receptors, whereas the (S)-enantiomer was a potent and selective 5-HT3 receptor antagonist. nih.gov

SAR studies on other related benzamide series have revealed important trends:

For 2-phenoxybenzamides with antiplasmodial activity, a 4-fluorophenoxy substituent was generally found to be advantageous for activity. mdpi.com Shifting a piperazinyl substituent from the ortho to the para position of the anilino ring resulted in the highest activity and selectivity against Plasmodium falciparum. mdpi.com

In a series of 2-amino-N-methoxybenzamide pyrimidine (B1678525) derivatives designed as EGFR inhibitors, compounds 5d and 5h were found to have the best anti-tumor activity, with IC50 values of 95 nM and 71 nM, respectively. researchgate.net

Exploration of Prodrug Strategies for Benzamide Scaffolds in Preclinical Development

Prodrug design is a key strategy to overcome suboptimal physicochemical or pharmacokinetic properties of promising drug candidates, such as poor solubility, limited permeability, or rapid metabolism. researchgate.netrsc.org This approach involves the chemical modification of an active drug to form a bioreversible, inactive derivative that converts back to the parent drug in vivo through enzymatic or chemical means. nih.gov For benzamide scaffolds like this compound, prodrug strategies can be employed to enhance properties like absorption, distribution, and site-specific delivery. nih.govresearchgate.net

Several prodrug strategies are applicable to the benzamide scaffold:

Masking Polar Groups: The amino group at the 5-position is a key site for modification. This primary amine tends to be ionized at physiological pH, which can limit membrane penetration. nih.gov Converting the amine into a derivative like an amide or a carbamate (B1207046) can increase lipophilicity and improve absorption. nih.gov These derivatives are often designed to be cleaved by enzymes like esterases or amidases to release the active amine-containing drug.

Improving Solubility: Conversely, if a benzamide derivative is too lipophilic and suffers from poor aqueous solubility, prodrugs can be designed to enhance water solubility for parenteral administration. This can be achieved by attaching polar promoieties such as phosphates, amino acids, or polyethylene (B3416737) glycol (PEG). researchgate.net

Targeted Delivery: Prodrugs can be designed for targeted release at a specific site, such as a tumor. This can be achieved by using linkers that are cleaved under conditions specific to the target environment, like hypoxia (low oxygen), which is common in solid tumors. nih.gov For example, amine N-oxides have been explored as prodrugs that are reduced to the active amine form specifically in hypoxic cells. nih.gov Another advanced strategy is Antibody-Directed Enzyme Prodrug Therapy (ADEPT), where an antibody delivers an enzyme to tumor cells, which then activates a systemically administered prodrug. researchgate.net

A recent study on sulfanylbenzamides, which are structurally related to the compound of interest, utilized a nitroimidazole group to protect a reactive thiol. This prodrug, named nipamovir, demonstrated improved blood stability and oral bioavailability, allowing for systemic application where the parent drug was too unstable. acs.org The nitroimidazole moiety was designed to be cleaved by glutathione (B108866) and other thiols, releasing the active drug without the need for a specific enzyme. acs.org This highlights a successful application of a prodrug strategy to a benzamide-related scaffold.

Q & A

Q. What are the recommended synthetic routes for 5-amino-2,4-difluoro-N-methoxybenzamide, and how do reaction conditions influence yield and purity?

The synthesis typically involves coupling a benzoyl chloride derivative (e.g., 2,4-difluorobenzoyl chloride) with a methoxy-substituted amine. A common approach is to react 5-amino-2,4-difluoro-N-methoxyaniline with benzoyl chloride in pyridine or dichloromethane under inert conditions . Key factors affecting yield include:

  • Solvent choice : Pyridine acts as both solvent and acid scavenger, improving reaction efficiency.
  • Temperature : Reactions at 0–5°C minimize side reactions (e.g., hydrolysis of the acyl chloride).
  • Stoichiometry : A 1:1 molar ratio of amine to acyl chloride prevents over-acylation.
    Typical yields : 60–75% after recrystallization from methanol .

Q. What analytical methods are critical for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 19^{19}F NMR confirm substitution patterns (e.g., fluorine at C2/C4, methoxy group at N-position).
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]+^+: 245.08).
  • HPLC-Purity : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity .
  • X-ray Crystallography : Resolves hydrogen-bonding interactions (e.g., amide N–H···O/F motifs) critical for understanding solid-state stability .

Q. What safety protocols are essential when handling this compound?

  • Hazard Assessment : Conduct a pre-experiment risk analysis, particularly for mutagenicity. Ames II testing indicates low mutagenic potential compared to benzyl chloride, but PPE (gloves, goggles, lab coat) and fume hoods are mandatory .
  • Storage : Store in a desiccator at 4°C to prevent decomposition. DSC data shows thermal instability above 150°C .
  • Waste Disposal : Neutralize with 10% sodium bicarbonate before disposal due to fluorinated byproducts .

Advanced Research Questions

Q. How can reaction conditions be optimized to scale up synthesis while minimizing fluorinated waste?

A microwave-assisted protocol reduces reaction time and improves atom economy:

ParameterConventional MethodMicrowave-Assisted
Time12–24 h30–45 min
Solvent Volume50 mL/g substrate15 mL/g substrate
Yield60–75%80–85%
Purity90–95%97–99%
Microwave irradiation enhances coupling efficiency by promoting uniform heating, reducing solvent use, and suppressing side reactions like hydrolysis .

Q. How do structural modifications (e.g., substituent variations) affect the compound’s biological activity?

Comparative studies with analogs reveal:

  • Fluorine Position : 2,4-difluoro substitution enhances metabolic stability compared to mono-fluoro derivatives (e.g., 5-amino-2-fluoro-N-methoxybenzamide).
  • Methoxy Group : Replacing methoxy with ethoxy reduces solubility (logP increases by 0.5), impacting bioavailability .
  • Amide Linkage : Substituting N-methoxy with N-alkyl groups (e.g., methyl) diminishes receptor binding affinity in kinase inhibition assays .

Q. What computational strategies are effective for predicting interactions of this compound with biological targets?

  • Molecular Docking : Use AutoDock Vina to model binding to enzymes like PFOR (pyruvate:ferredoxin oxidoreductase), leveraging crystallographic data from analogous benzamides .
  • MD Simulations : GROMACS simulations (50 ns) assess stability of ligand-receptor complexes, focusing on fluorine-mediated hydrophobic interactions .
  • QSAR Models : Train models using datasets of fluorinated benzamides to predict IC50_{50} values against bacterial targets (RMSE < 0.3) .

Q. How can contradictions in reported toxicity data be resolved?

Discrepancies in Ames test results (e.g., low vs. moderate mutagenicity) arise from:

  • Test Strains : TA98 (frameshift-sensitive) vs. TA100 (base-pair substitution-sensitive).
  • Metabolic Activation : S9 liver homogenate may convert intermediates into mutagenic species .
    Resolution : Replicate assays using both strains ± S9 and cross-validate with in silico tools like Derek Nexus.

Q. What in vivo models are suitable for pharmacokinetic studies of this compound?

  • Rodent Models : Administer 10 mg/kg IV/PO to Sprague-Dawley rats; measure plasma half-life (t1/2_{1/2} ~2.5 h) and brain penetration (Cbrain_{brain}/Cplasma_{plasma} = 0.3) .
  • Tissue Distribution : LC-MS/MS quantifies accumulation in liver (>60% of dose) due to fluorine-mediated protein binding .
  • Excretion : 70% renal excretion within 24 h, with glucuronidated metabolites identified via UPLC-QTOF .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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5-amino-2,4-difluoro-N-methoxybenzamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.